![molecular formula C14H21NO2 B13882213 [2-(3-Pyrrolidin-1-ylpropoxy)phenyl]methanol](/img/structure/B13882213.png)
[2-(3-Pyrrolidin-1-ylpropoxy)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Pyrrolidin-1-ylpropoxy)phenyl]methanol is an organic compound that features a phenyl ring substituted with a methanol group and a pyrrolidine ring connected via a propoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Pyrrolidin-1-ylpropoxy)phenyl]methanol typically involves the reaction of 2-hydroxybenzyl alcohol with 3-chloropropylpyrrolidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzyl alcohol attacks the chloropropyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Pyrrolidin-1-ylpropoxy)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of [2-(3-Pyrrolidin-1-ylpropoxy)phenyl]aldehyde or [2-(3-Pyrrolidin-1-ylpropoxy)phenyl]carboxylic acid.
Reduction: Formation of [2-(3-Pyrrolidin-1-ylpropoxy)phenyl]methane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
[2-(3-Pyrrolidin-1-ylpropoxy)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(3-Pyrrolidin-1-ylpropoxy)phenyl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features but different functional groups.
2-Pyrrolidin-2-ylpyridine: Another compound containing a pyrrolidine ring, used in various chemical applications.
Uniqueness
[2-(3-Pyrrolidin-1-ylpropoxy)phenyl]methanol is unique due to its combination of a phenyl ring, methanol group, and pyrrolidine ring. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
[2-(3-pyrrolidin-1-ylpropoxy)phenyl]methanol |
InChI |
InChI=1S/C14H21NO2/c16-12-13-6-1-2-7-14(13)17-11-5-10-15-8-3-4-9-15/h1-2,6-7,16H,3-5,8-12H2 |
InChI Key |
CUDLUJMFHVAVQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=CC=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-2-methylpyrazole-3-carboxylate](/img/structure/B13882131.png)
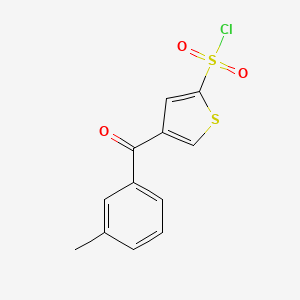
![{1-[(1,1-Dimethylethoxy)carbonyl]piperidin-4-yl}methyl-2-phenylquinoline-4-carboxylic Acid](/img/structure/B13882135.png)
![N-(3-aminophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B13882148.png)
![6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13882153.png)
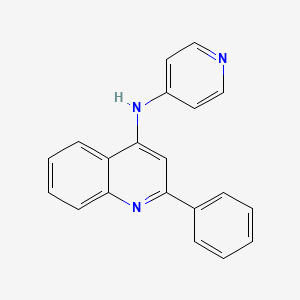
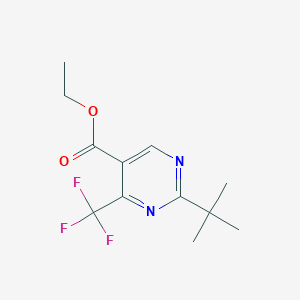
![Ethyl 3-[(2-chlorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13882182.png)
![6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13882184.png)
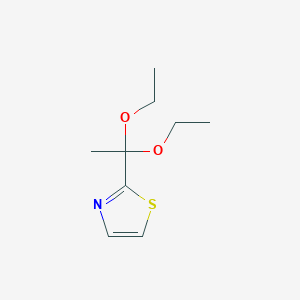
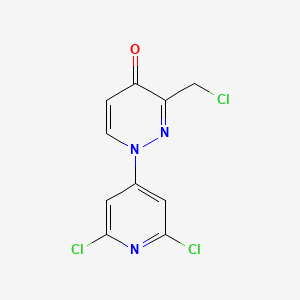
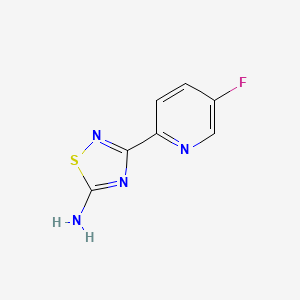
![1-[(2,4-Difluorophenyl)methyl]-3-methylpiperazine](/img/structure/B13882210.png)

